molecular formula C8H8O2 B1585514 2-Methyl-3-(2-furyl)propenal CAS No. 874-66-8

2-Methyl-3-(2-furyl)propenal

Cat. No. B1585514
CAS RN: 874-66-8
M. Wt: 136.15 g/mol
InChI Key: ZNBXZUKDRRRQJK-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-furyl)propenal, also known as alpha-Methylfurylacrolein, is a chemical compound with the molecular formula C8H8O2 . It is a pale yellowish liquid with a mild, warm, cinnamon-like aroma .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(2-furyl)propenal is characterized by an InChI Code: 1S/C8H8O2/c1-7(6-9)5-8-3-2-4-10-8/h2-6H,1H3/b7-5+ . The molecular weight is 136.15 .


Physical And Chemical Properties Analysis

2-Methyl-3-(2-furyl)propenal has a boiling point of 280-281°C, a density of 1.097 g/cm3, and a refractive index of 1.6140 . It is insoluble in water but soluble in oils and ethanol . It has a LogP value of 2.30, indicating its lipophilic nature .

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Unusual Compounds : Research includes the synthesis of various furyl- and phenyl-substituted propenoic acid esters and their conformations in different solvents, highlighting the compound's utility in creating unique molecular structures with potential applications in developing novel organic materials and intermediates for further chemical transformations (Forgó, Felföldi, & Pálinkó, 2005) (Pálinkó, 2005).

  • Amide Synthesis via the Perkin Reaction : Demonstrated the use of diacylimines in the Perkin reaction to yield unsaturated amides, including 3-(furyl-2')-2-methyl-2-propenoic amide, suggesting applications in synthesizing complex amide structures (Polya & Spotswood, 2010).

Material Science Applications

  • Thermodynamic Properties : Studies on the thermodynamic properties of furyl-propenamide derivatives provide essential data for their potential use in material science, including standard combustion and formation enthalpies, and sublimation enthalpies, which are crucial for understanding the stability and reactivity of these compounds (Sobechko et al., 2018).

  • Polymer Synthesis and Characterization : Research into the synthesis and characterization of polymers incorporating furan moieties, including furanic-aromatic polyamides, reveals the compound's role in creating new materials with desirable thermal and mechanical properties (Abid, Gharbi, & Gandini, 2004).

Photophysical Studies

  • Photophysical Properties and DNA Interaction : A study on Ru(II) polypyridyl complexes containing furyl-imidazo-phenanthroline ligands explored their photophysical properties and interactions with DNA. This research suggests potential applications in bioimaging and the development of molecular probes for studying biological systems (Pedras et al., 2012).

Safety And Hazards

2-Methyl-3-(2-furyl)propenal is harmful if swallowed . It can cause skin and eye irritation . Safety measures include avoiding inhalation and contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

(E)-3-(furan-2-yl)-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7(6-9)5-8-3-2-4-10-8/h2-6H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBXZUKDRRRQJK-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061247
Record name 2-Propenal, 3-(2-furanyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellowish liquid; Mild, warm, cinnamon-like aroma
Record name 2-Methyl-3(2-furyl)acrolein
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1489/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

110.00 °C. @ 2.00 mm Hg
Record name alpha-Methyl-2-furanacrolein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in oils, Solube (in ethanol)
Record name 2-Methyl-3(2-furyl)acrolein
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1489/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.097-1.103
Record name 2-Methyl-3(2-furyl)acrolein
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1489/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyl-3-(2-furyl)propenal

CAS RN

874-66-8
Record name 2-Methyl-3(2-furyl)acrolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenal, 3-(2-furanyl)-2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenal, 3-(2-furanyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-furyl)methacrylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name alpha-Methyl-2-furanacrolein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Hedenström, HE Högberg, AB Wassgren… - Tetrahedron, 1992 - Elsevier
The chiral syntheses of some analogues, 2 – 7, of 3,7-dimethyl-2-pentadecanol, 1 (diprionol), and of the corresponding acetates are described. The acetate of 1 is the main attractant in …
Number of citations: 53 www.sciencedirect.com
H Leutbecher, LAD Williams, H Rösner… - Bioorganic & medicinal …, 2007 - Elsevier
Substituted 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-ones and related heterocycles 3 were synthesized through an efficient domino Knoevenagel condensation/6π-electron …
Number of citations: 26 www.sciencedirect.com
H Wang, B Liu, F Liu, Y Wang, X Lan… - ACS Sustainable …, 2020 - ACS Publications
Allylic alcohols produced from α,β-unsaturated aldehydes by selective hydrogenation are useful intermediates and additives in the fine chemicals industry. An efficient process for the …
Number of citations: 15 pubs.acs.org
AD Asandei, Y Chen - Polymeric Materials: Science & …, 2006 - researchgate.net
Over the last decade, living radical polymerization (LRP) has become one of the most efficient and robust synthetic methods in modern polymer chemistry. 1 The extensive applications …
Number of citations: 21 www.researchgate.net
AD Asandei, Y Chen - Macromolecules, 2006 - ACS Publications
The Cp 2 TiCl-catalyzed SET reduction of aliphatic, α,β-conjugated, and aromatic aldehydes generates reactive α-titanoxy radicals which add readily to styrene and initiate a radical …
Number of citations: 52 pubs.acs.org
W Xu, R Wang, G Wu, P Chen - RSC advances, 2012 - pubs.rsc.org
Calcium amidoborane (Ca(NH2BH3)2, CaAB) is a new member of the borohydride family, which possesses interesting dehydrogenation features. CaAB also exhibits superior …
Number of citations: 13 pubs.rsc.org
A Armstrong, C Ashraff, H Chung, L Murtagh - Tetrahedron, 2009 - Elsevier
Oxidation of 2-alkoxy-3,4-dihydro-2H-pyrans 3 with dimethyldioxirane or MTO/urea–H 2 O 2 followed by Jones oxidation leads to rearrangement and stereocontrolled formation of 4,5-cis…
Number of citations: 19 www.sciencedirect.com
Y Chen - 2008 - search.proquest.com
This thesis focuses on the development of new initiators and catalysts for the living radical polymerization (LRP) of styrene, the living ring opening polymerization (LROP) of ϵ-…
Number of citations: 2 search.proquest.com

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